4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the halogen dance reaction, which involves the preparation of iodothiophenes from dihalo-substituted thiophenes .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and the use of sulfurizing agents such as phosphorus pentasulfide. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antihypertensive effects.
Industry: Thiophene derivatives are utilized in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thiophene derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGKKVHOJJBJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684200 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-08-4 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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